Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Description
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic compound featuring a benzoate ester core linked to a 2,5-dioxopyrrolidin moiety and a 4-chlorophenylpiperazine group. The 4-chlorophenylpiperazine subunit is a common pharmacophore in central nervous system (CNS)-targeting agents, while the dioxopyrrolidin ring may influence conformational stability and hydrogen-bonding interactions. This compound’s synthesis likely involves multi-step organic reactions, including piperazine coupling and esterification, with purity confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)16-3-7-19(8-4-16)27-21(28)15-20(22(27)29)26-13-11-25(12-14-26)18-9-5-17(24)6-10-18/h3-10,20H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOBMNSAPZYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386989 | |
| Record name | ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-03-8 | |
| Record name | ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting succinic anhydride with ammonia.
Coupling Reaction: The piperazine and pyrrolidine derivatives are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification with ethyl benzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major products would include oxidized derivatives of the piperazine and pyrrolidine rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Dopamine Receptor Affinity
The compound exhibits high affinity for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders. Studies have shown that derivatives of this compound can selectively bind to D4 receptors with IC50 values as low as 0.057 nM, indicating potent activity against these targets . This selectivity is crucial for minimizing side effects associated with broader dopamine receptor interactions.
Potential Therapeutic Applications
Given its receptor profile, ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is being investigated for its potential in treating conditions such as schizophrenia and other mood disorders. The D4 receptor's role in modulating dopaminergic signaling makes it a promising target for novel antipsychotic agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that modify the piperazine structure to enhance receptor binding properties. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that optimize pharmacological efficacy while reducing toxicity.
| Derivative | Modification | Dopamine D4 Affinity (IC50) |
|---|---|---|
| Compound A | Alkyl chain extension | 0.057 nM |
| Compound B | Aromatic substitution | 0.120 nM |
| Compound C | Hydroxyl group addition | 0.080 nM |
Case Studies and Research Findings
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic potential of compounds related to this compound. The results indicated that certain derivatives not only exhibited high affinity for the D4 receptor but also demonstrated significant efficacy in animal models of psychosis .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it may help mitigate neuronal loss associated with dopaminergic dysfunction, further supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Aromatic Substituents
The 4-chlorophenylpiperazine motif is shared with several pharmacologically active compounds, though core structural differences lead to divergent biological profiles:
Key Observations :
- However, the dioxopyrrolidin core distinguishes it from L-745,870’s pyrrolopyridine scaffold, which may alter receptor binding kinetics .
- Compared to C3 (), which shares a chlorophenylpiperazine and ester group, the target compound replaces the quinoline-carbonyl with a dioxopyrrolidin ring. This substitution could reduce aromatic stacking interactions but enhance solubility due to the polar dioxopyrrolidin moiety .
- Cetirizine ethyl ester demonstrates that chlorophenylpiperazine derivatives can target non-CNS receptors (e.g., H1), highlighting the importance of auxiliary functional groups in determining selectivity .
Substituent Effects on Pharmacological Properties
Variations in aromatic substituents and ester groups significantly influence activity:
- Halogen Effects: In , compounds C2 (4-bromo), C3 (4-chloro), and C4 (4-fluoro) share a quinoline core but differ in halogen substituents. Bromine’s larger atomic radius may enhance hydrophobic interactions, while fluorine’s electronegativity could improve metabolic stability .
- Ester vs. Amide Linkages : The target compound’s ethyl ester contrasts with SB-277011-A ’s amide and L-745,870 ’s pyrrolopyridine. Esters generally exhibit faster metabolic clearance than amides, which may impact bioavailability .
Biological Activity
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, enzyme inhibition, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a pyrrolidine moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group enhances its affinity for certain biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Receptor Binding Affinity
Research indicates that derivatives of compounds containing the piperazine structure demonstrate significant binding affinity to dopamine receptors, particularly the D4 subtype. For instance, related compounds have shown IC50 values as low as 0.057 nM for the D4 receptor, indicating high potency and selectivity over other receptor types such as D2 and serotonin receptors .
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. Studies have shown that piperazine derivatives can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. This suggests potential applications in treating conditions like Alzheimer’s disease or infections where urease activity is detrimental .
3. Antimicrobial Activity
Preliminary studies on similar compounds have indicated antibacterial properties, with some derivatives exhibiting broad-spectrum activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Dopamine D4 Receptor Interaction : A study highlighted a compound structurally related to this compound that demonstrated significant selectivity for the D4 receptor over D2, suggesting therapeutic potential in disorders like schizophrenia .
- Antimicrobial Efficacy : In another study, derivatives were tested against clinical isolates of bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the critical functional groups in this compound, and how do they influence its bioactivity?
Answer:
The compound’s structure includes three key functional groups:
- Piperazine ring : Substituted with a 4-chlorophenyl group, this moiety is known to enhance binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to its planar aromatic system and halogen substitution .
- Dioxopyrrolidinyl moiety : This lactam structure introduces rigidity, potentially improving metabolic stability and modulating pharmacokinetic properties .
- Benzoate ester : Enhances lipophilicity, aiding blood-brain barrier penetration in neurological studies .
Methodological Insight : To evaluate group contributions, researchers can perform structure-activity relationship (SAR) studies by synthesizing analogs with selective group deletions or substitutions. For example, replacing the 4-chlorophenyl group with a fluorophenyl variant (as in ) and comparing receptor binding affinities via radioligand assays .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in activity data may arise from:
- Purity variations : Impurities in synthesis (e.g., unreacted intermediates) can skew results. Use HPLC-MS to verify compound purity (>95%) and quantify byproducts (refer to impurity profiles in ) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or buffer pH may alter activity. Standardize protocols using IC50/EC50 cross-validation across multiple labs .
- Solubility issues : Poor solubility in aqueous buffers can lead to false negatives. Pre-formulate the compound with cyclodextrin derivatives or DMSO-water mixtures to improve bioavailability .
Basic Question: What synthetic strategies are effective for preparing this compound and its analogs?
Answer:
Key steps include:
- Piperazine coupling : React 4-(4-chlorophenyl)piperazine with a dioxopyrrolidinyl precursor via nucleophilic substitution, using DIPEA as a base in anhydrous DMF .
- Esterification : Link the pyrrolidinone intermediate to ethyl 4-aminobenzoate via Steglich esterification (DCC/DMAP) to form the benzoate ester .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the final product .
Validation : Confirm structural integrity using 1H/13C NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and HRMS .
Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict permeability (e.g., BBB score), metabolic stability (CYP450 isoforms), and toxicity (e.g., hERG inhibition). For instance, the benzoate ester may reduce clearance by esterase enzymes compared to carboxylate analogs .
- Molecular Dynamics (MD) Simulations : Simulate binding to target receptors (e.g., dopamine D3) to identify critical interactions (e.g., hydrogen bonds with the dioxopyrrolidinyl carbonyl group) .
- QSAR Modeling : Train models on analogs (e.g., ’s fluorophenyl derivatives) to prioritize substituents enhancing selectivity .
Advanced Question: What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological disorders?
Answer:
- Receptor Profiling : Conduct radioligand displacement assays (e.g., [3H]SCH-23390 for D1 receptors) to determine Ki values. Compare results to structurally related compounds (e.g., ’s dichlorophenyl derivatives) .
- Functional Assays : Measure cAMP accumulation in transfected cells (e.g., CHO-D2R) to assess G-protein coupling efficacy .
- In Vivo Validation : Use microdialysis in rodent models to monitor neurotransmitter release (e.g., dopamine in striatum) post-administration .
Basic Question: How do structural analogs of this compound differ in pharmacological activity?
Answer:
Key analogs and their distinctions:
| Analog | Structural Variation | Activity | Reference |
|---|---|---|---|
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | Simpler piperazine (no chlorophenyl) | Reduced receptor affinity | |
| 3-Chloro-6-(4-chlorophenoxy)pyridazine | Pyridazine core vs. pyrrolidinone | Antiplatelet/antibacterial activity | |
| 5-(4-Chlorobenzylidene)-thiazolidinone | Thiazolidinone substitution | Antidiabetic potential |
Methodological Insight : Compare analogs using pharmacophore mapping (e.g., MOE software) to identify conserved bioactive features .
Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Answer:
- Catalyst Optimization : Replace Pd-based catalysts (e.g., in cross-couplings) with nickel complexes to reduce costs and improve yields .
- Flow Chemistry : Implement continuous flow systems for piperazine coupling steps to enhance reproducibility and reduce reaction times .
- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) in esterification to improve safety and ease of purification .
Advanced Question: How can researchers address discrepancies in cytotoxicity data across cell lines?
Answer:
- Cell Line Profiling : Test the compound in panels (e.g., NCI-60) to identify lineage-specific sensitivities. Use RNA-seq to correlate cytotoxicity with receptor expression levels .
- Metabolic Screening : Incubate the compound with liver microsomes to assess if cytotoxicity arises from reactive metabolites (e.g., via glutathione depletion assays) .
- 3D Culture Models : Compare results in spheroid vs. monolayer cultures to evaluate tissue penetration effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
